3-Amino-2-bromopropan-1-ol--hydrogen bromide (1/1)
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Overview
Description
3-Amino-2-bromopropan-1-ol–hydrogen bromide (1/1) is a chemical compound with the molecular formula C3H8BrNO. It is commonly used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its reactivity due to the presence of both amino and bromine functional groups, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-bromopropan-1-ol–hydrogen bromide can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-propanol with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Amino-2-bromopropan-1-ol–hydrogen bromide often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromopropan-1-ol–hydrogen bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted amines or alcohols.
Oxidation: Major products are aldehydes or carboxylic acids.
Reduction: The primary products are alcohols or amines.
Scientific Research Applications
3-Amino-2-bromopropan-1-ol–hydrogen bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-bromopropan-1-ol–hydrogen bromide involves its reactivity due to the presence of both amino and bromine functional groups. The amino group can participate in nucleophilic substitution reactions, while the bromine atom can be replaced by other nucleophiles. These reactions enable the compound to act as an intermediate in the synthesis of various derivatives and complex molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-propanol: Similar in structure but lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
3-Bromopropylamine: Contains an amino group but differs in its reactivity and applications compared to 3-Amino-2-bromopropan-1-ol–hydrogen bromide.
Uniqueness
3-Amino-2-bromopropan-1-ol–hydrogen bromide is unique due to the presence of both amino and bromine functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of compounds .
Properties
CAS No. |
68936-48-1 |
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Molecular Formula |
C3H9Br2NO |
Molecular Weight |
234.92 g/mol |
IUPAC Name |
3-amino-2-bromopropan-1-ol;hydrobromide |
InChI |
InChI=1S/C3H8BrNO.BrH/c4-3(1-5)2-6;/h3,6H,1-2,5H2;1H |
InChI Key |
IAUSHCSDOSWMAE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)Br)N.Br |
Origin of Product |
United States |
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